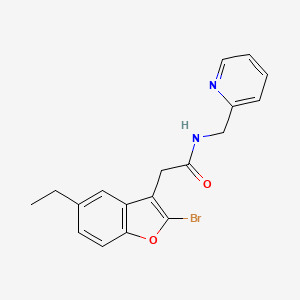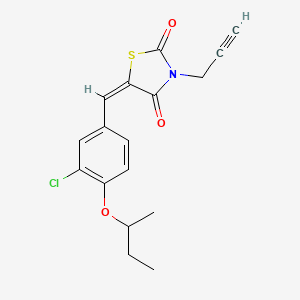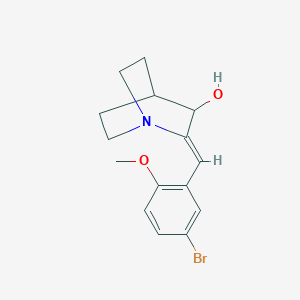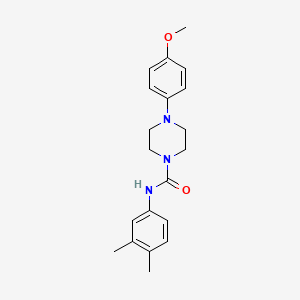
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide, also known as BPF or benzofuran-3-yl-(2-pyridinylmethyl)-acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound has been found to reduce oxidative stress and inflammation by regulating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In Parkinson's disease, this compound has been shown to reduce neuroinflammation by inhibiting microglial activation and reducing the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease, and improve motor function and reduce neuroinflammation in Parkinson's disease.
実験室実験の利点と制限
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and potential therapeutic applications. However, its limitations include its poor solubility in water and limited availability.
将来の方向性
Future research directions for 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide include studying its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke, optimizing its synthesis method, and improving its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown promising potential for therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Future research is needed to fully understand its therapeutic potential and optimize its synthesis method.
合成法
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-ethylbenzofuran with 2-pyridinemethanol, followed by acetylation with acetic anhydride. The final product is obtained through column chromatography and recrystallization.
科学的研究の応用
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation.
特性
IUPAC Name |
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-12-6-7-16-14(9-12)15(18(19)23-16)10-17(22)21-11-13-5-3-4-8-20-13/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFDDRBOXEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2CC(=O)NCC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)
![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
![2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5463567.png)

![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463589.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)



